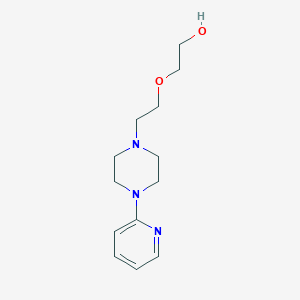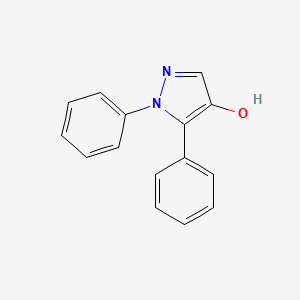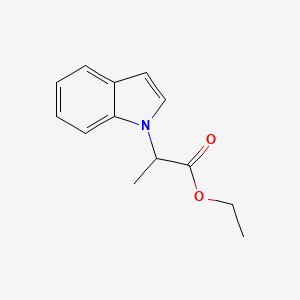![molecular formula C21H22N2O2 B14131643 2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a phenylpiperazine moiety linked to an isoindole-1,3-dione core, making it a subject of interest for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with phenylpiperazine under controlled conditions. One common method includes heating the reactants in a solventless environment, which not only simplifies the process but also adheres to green chemistry principles . The reaction conditions often involve simple heating and purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods are designed to optimize yield and reduce waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity, this compound shares structural similarities with 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: This derivative exhibits anti-cancer properties and is structurally related to the compound .
Uniqueness
What sets 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione apart is its dual functionality as both an enzyme inhibitor and a receptor modulator. This versatility makes it a valuable tool in medicinal chemistry and pharmacology, offering potential therapeutic benefits across various domains .
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[2-(1-phenylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-12-16-10-13-22(14-11-16)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChI-Schlüssel |
IWZKSYNKYKEYHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)




![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
